molecular formula C19H15ClN4O B2535059 N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea CAS No. 306979-44-2

N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea

Cat. No. B2535059
CAS RN: 306979-44-2
M. Wt: 350.81
InChI Key: VNAILVFMJPYGDT-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea is a chemical entity that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups and quinazoline derivatives. These compounds are of interest due to their potential therapeutic applications, as seen in the synthesis of derivatives for antitubercular activity and H1-antihistaminic activity .

Synthesis Analysis

The synthesis of related compounds involves the formation of quinazoline derivatives with chlorophenyl groups. In the first paper, a series of N-3[4-(4-chlorophenyl thiazole-2-yl)-2-amino methyl] quinazoline-4(3H)-one derivatives are synthesized and confirmed using IR and 'H NMR techniques . The second paper describes the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, characterized by IR, 1H-NMR, mass spectral data, and elemental analysis . These methods are likely applicable to the synthesis and confirmation of the structure of N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically confirmed using spectroscopic techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR). The papers provided indicate that these techniques were used to confirm the structures of the synthesized compounds . The presence of the chlorophenyl group and the quinazoline core are key structural features that are likely to be present in the compound of interest.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea, they do provide insight into the reactivity of similar compounds. The synthesis of these compounds involves multiple steps, which may include the formation of intermediates, cyclization reactions, and substitutions that introduce various functional groups . These reactions are crucial for the creation of the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not explicitly detailed in the provided papers. However, the purity of the synthesized compounds is determined by elemental analysis, which suggests that the compounds are synthesized to a high degree of purity . The physical properties such as solubility, melting point, and stability would be important for the practical use of these compounds, and the chemical properties, including reactivity and interaction with biological targets, are critical for their potential therapeutic effects.

Scientific Research Applications

Molecular Structure and Properties

Research has highlighted the structural properties and interactions of related compounds. For instance, isomeric compounds with structural similarities to N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea have shown interesting molecular interactions such as hydrogen bonding and π–π stacking, which could imply similar properties in the compound (Low et al., 2004).

Spectroscopic and Theoretical Studies

The compound's relatives have been studied using spectroscopic methods. These studies often involve exploring the molecular structure and vibrational spectra, which can provide insights into the chemical behavior and potential applications of the compound (Soliman et al., 2015).

Reactivity and Synthesis

Research on similar compounds has focused on their reactivity towards various reagents. This information can be useful in understanding the potential chemical applications of N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea, such as in the synthesis of new compounds or in chemical reactions (Hirota et al., 1994).

Antimicrobial and Antitumor Activities

Some derivatives of quinazoline, similar to the compound , have been explored for their antimicrobial and antitumor properties. This suggests potential biomedical applications for N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea in the field of medicine and pharmacology (Buha et al., 2012).

properties

IUPAC Name

1-(3-chlorophenyl)-3-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c20-14-5-3-6-15(10-14)22-19(25)24-18-21-11-13-9-8-12-4-1-2-7-16(12)17(13)23-18/h1-7,10-11H,8-9H2,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAILVFMJPYGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea

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